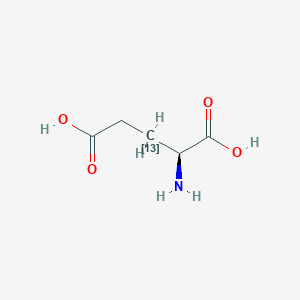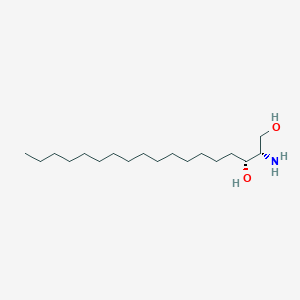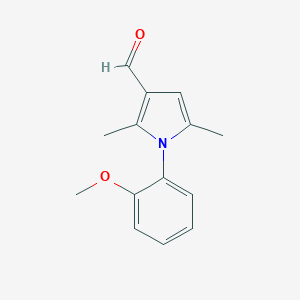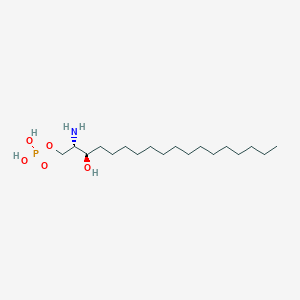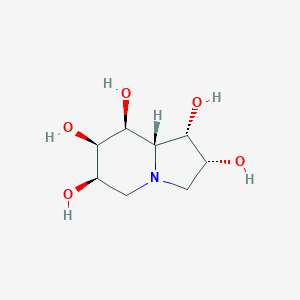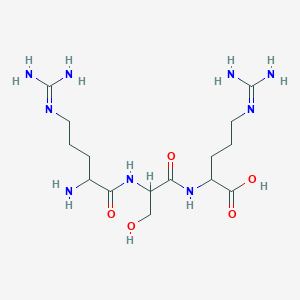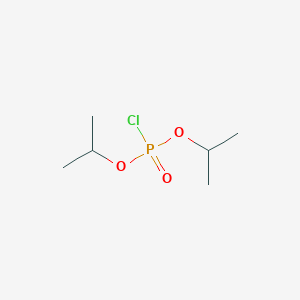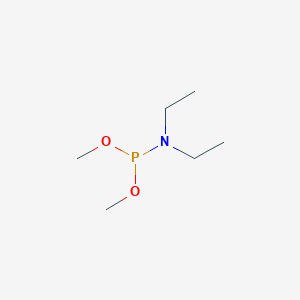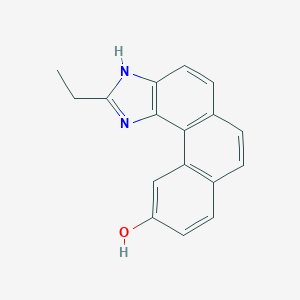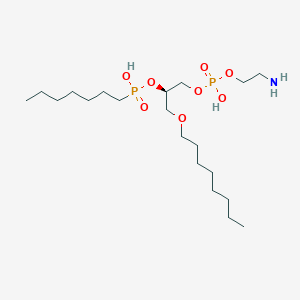
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine, also known as O-alkyl phosphatidyl ethanolamine (OAPE), is a synthetic phospholipid that has been extensively studied for its potential use in drug delivery and cancer therapy. OAPE is a modified form of phosphatidyl ethanolamine, a naturally occurring phospholipid that is an essential component of cell membranes.
Mecanismo De Acción
OAPE has been shown to interact with cell membranes and alter their properties, which can affect the uptake and distribution of drugs. OAPE can also induce cell death in cancer cells by disrupting the integrity of the cell membrane and triggering apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
OAPE has been shown to have minimal toxicity and is well tolerated in animal studies. OAPE has been shown to increase the uptake and accumulation of drugs in cancer cells, which can improve their effectiveness. OAPE can also enhance the immune response to cancer cells, which can improve the body's ability to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OAPE has several advantages for lab experiments, including its ability to improve the stability and efficacy of liposomal drug delivery systems. OAPE can also be easily synthesized and purified, which makes it a convenient tool for research. However, OAPE has some limitations, including its potential to interact with other components of the cell membrane and alter their properties, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on OAPE, including the development of new liposomal drug delivery systems that incorporate OAPE. OAPE could also be investigated for its potential use in other applications, such as gene therapy or immunotherapy. Further studies are needed to better understand the mechanism of action of OAPE and its potential interactions with other components of the cell membrane.
Métodos De Síntesis
OAPE can be synthesized by the reaction of phosphatidyl ethanolamine with a suitable alkyl halide, such as octyl or heptyl bromide. The resulting product is a mixture of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine phosphatidyl ethanolamines, which can be separated and purified by chromatography.
Aplicaciones Científicas De Investigación
OAPE has been investigated for its potential use in drug delivery, particularly for the targeted delivery of anticancer drugs. OAPE can be incorporated into liposomes, which are small vesicles that can encapsulate drugs and deliver them to specific cells or tissues. Liposomes containing OAPE have been shown to have improved stability and prolonged circulation time in the bloodstream, which can increase the effectiveness of drug delivery.
Propiedades
Número CAS |
120411-63-4 |
|---|---|
Nombre del producto |
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine |
Fórmula molecular |
C20H45NO8P2 |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octoxypropan-2-yl]oxy-heptylphosphinic acid |
InChI |
InChI=1S/C20H45NO8P2/c1-3-5-7-9-10-12-15-26-18-20(19-28-31(24,25)27-16-14-21)29-30(22,23)17-13-11-8-6-4-2/h20H,3-19,21H2,1-2H3,(H,22,23)(H,24,25)/t20-/m1/s1 |
Clave InChI |
RCCNUBYROFOKAU-HXUWFJFHSA-N |
SMILES isomérico |
CCCCCCCCOC[C@H](COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
SMILES |
CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
SMILES canónico |
CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
Otros números CAS |
120411-63-4 |
Sinónimos |
1-O-octyl-2-heptylphosphonylglycero-3-phosphoethanolamine diC(8)(2Ph)PE L-1-O-octyl-2-heptylphosphonyl-sn-glycero-3-phosphoethanolamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



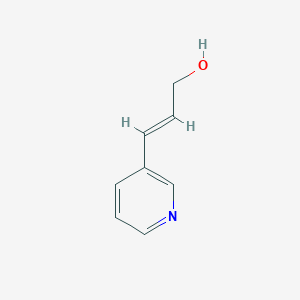
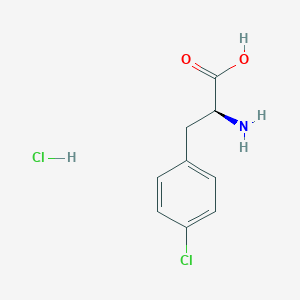
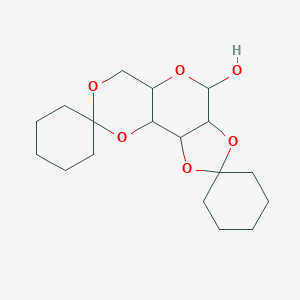
![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
